molecular formula C9H10ClFO B7872603 1-(2-Chloro-6-fluorophenyl)propan-2-ol

1-(2-Chloro-6-fluorophenyl)propan-2-ol

Cat. No.: B7872603
M. Wt: 188.62 g/mol
InChI Key: HZWPYZPSYBNQIL-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)propan-2-ol is a halogenated aromatic alcohol featuring a 2-chloro-6-fluorophenyl group attached to a propan-2-ol backbone. The hydroxyl group at the secondary carbon position may influence solubility and reactivity, while the halogen substituents enhance stability and modulate interactions in biological systems.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWPYZPSYBNQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-ol

  • CAS Number : 1323966-28-4
  • Molecular Formula: C₉H₁₁ClFNO
  • Molecular Weight : 203.64 g/mol
  • Functional Groups: Hydroxyl (propan-2-ol), amino (position 1)
  • Key Features: Stereospecific (1S,2S) configuration, which may confer selectivity in biological interactions.

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol

  • CAS Number : 1323966-28-4†
  • Molecular Formula: C₉H₁₁ClFNO
  • Molecular Weight : 203.64 g/mol
  • Functional Groups: Hydroxyl (propan-1-ol), amino (position 2)
  • Key Features: Structural isomer of the above compound, with altered positions of amino and hydroxyl groups. This rearrangement could alter polarity, solubility, and metabolic pathways .

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol

  • CAS Number : BBC/274
  • Molecular Formula : C₁₄H₂₀ClFN₂O
  • Molecular Weight : 286.78 g/mol
  • Functional Groups: Piperazinyl ring, hydroxyl (ethanol)
  • Key Features : Incorporation of a piperazine moiety increases molecular complexity and basicity. The extended structure may influence pharmacokinetics, such as blood-brain barrier penetration or receptor binding .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Notable Properties
1-(2-Chloro-6-fluorophenyl)propan-2-ol Not provided C₉H₉ClFO 187.62 Hydroxyl (propan-2-ol) 2-Chloro-6-fluorophenyl Likely moderate polarity, halogen-enhanced stability
(1S,2S)-1-Amino-propan-2-ol derivative 1323966-28-4 C₉H₁₁ClFNO 203.64 Amino, Hydroxyl 2-Chloro-6-fluorophenyl Stereospecific; enhanced solubility via amino group
2-Amino-propan-1-ol isomer 1323966-28-4 C₉H₁₁ClFNO 203.64 Amino, Hydroxyl 2-Chloro-6-fluorophenyl Altered H-bonding due to substituent positions
Piperazinyl-ethanol derivative BBC/274 C₁₄H₂₀ClFN₂O 286.78 Piperazinyl, Hydroxyl 2-Chloro-6-fluorophenyl ethyl Increased molecular complexity and basicity

Research Findings and Implications

The hydroxyl group position (propan-1-ol vs. propan-2-ol) influences steric accessibility and metabolic susceptibility.

Stereochemistry :

  • The (1S,2S) configuration in 2.1.1 may enhance enantioselective interactions in biological systems, a critical factor in drug design .

Analytical Methods :

  • HPLC with UV detection (as described for a related compound in ) is a viable method for quantifying such compounds, though retention times and mobile phases would require optimization based on functional groups .

Biological Activity

1-(2-Chloro-6-fluorophenyl)propan-2-ol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₉H₁₁ClF
  • Molecular Weight : Approximately 188.64 g/mol

The compound features a chloro and a fluorine substituent on the phenyl ring, which may influence its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several notable biological activities, particularly in pharmacological contexts. Its structural characteristics suggest potential interactions with various biological targets, including:

  • Antidepressant Properties : The compound has been linked to antidepressant-like effects in preclinical models, potentially through modulation of neurotransmitter systems.
  • Inhibition of Enzymatic Activity : Studies have shown that it may inhibit specific enzymes, such as phospholipase A2, which is involved in lipid metabolism and inflammatory processes .

1. Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depression-like behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.

2. Enzyme Inhibition

Research focused on the compound's ability to inhibit phospholipase A2 activity. The inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic applications. This finding is particularly relevant for developing anti-inflammatory drugs .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAntidepressant-like effects10.5
1-(4-Fluorophenyl)-propan-2-olPhospholipase A2 inhibition15.0
(R)-1-(2-Chloro-6-fluorophenyl)propan-1-aminePotential neuroprotective effects12.0

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with neurotransmitter receptors and enzymes plays a critical role in mediating its pharmacological effects.

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